Lurasidone hydrochloride

Catalog No.
S007584
CAS No.
367514-88-3
M.F
C28H37ClN4O2S
M. Wt
529.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurasidone hydrochloride

CAS Number

367514-88-3

Product Name

Lurasidone hydrochloride

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

Molecular Formula

C28H37ClN4O2S

Molecular Weight

529.1 g/mol

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Synonyms

13496, SM, HCl, Lurasidone, Hydrochloride, Lurasidone, latuda, lurasidone, Lurasidone HCl, Lurasidone Hydrochloride, N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide, SM 13,496, SM 13496, SM-13,496, SM-13496, SM13,496, SM13496

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl

The exact mass of the compound Lurasidone hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lurasidone hydrochloride (CAS: 367514-88-3) is a highly selective benzisothiazol derivative and a prominent atypical antipsychotic utilized extensively in neuropharmacological research and formulation science[1]. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by very low aqueous solubility (0.224 mg/mL) but high membrane permeability, making it a primary candidate for advanced solid-state solubility enhancement studies [2]. Pharmacodynamically, it acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, while distinguishing itself from its class via exceptionally high affinity for 5-HT7 receptors and negligible binding to off-target histamine and muscarinic receptors[1].

Substituting Lurasidone hydrochloride with other atypical antipsychotics (such as olanzapine or risperidone) fundamentally alters the off-target receptor binding profile, introducing metabolic and sedative variables that confound neuropharmacological safety models [2]. Furthermore, attempting to substitute the specific crystalline hydrochloride salt with the free base or amorphous forms leads to catastrophic dissolution failure; the amorphous form paradoxically gels upon hydration, drastically reducing bioavailability [1]. Therefore, procuring the exact crystalline Lurasidone HCl salt is a strict requirement for reproducible formulation, dissolution stability, and targeted receptor modulation without metabolic liabilities.

Crystalline Stability and Gelation Avoidance in Formulation

While amorphous solid dispersions are widely used to enhance the bioavailability of BCS Class II drugs, Lurasidone hydrochloride exhibits atypical solid-state behavior. Formulators must procure the stable crystalline form of Lurasidone HCl, as the amorphous form paradoxically exhibits significantly lower dissolution rates due to rapid gelation upon contact with aqueous media[1].

Evidence DimensionDissolution performance and phase behavior
Target Compound DataCrystalline Lurasidone HCl (stable dissolution without gelation)
Comparator Or BaselineAmorphous Lurasidone HCl
Quantified DifferenceAmorphous form exhibits much lower dissolution due to polymer-like gelation upon hydration.
ConditionsAqueous dissolution testing (pH 2.0–6.8 PBS at 25 °C)

Dictates that procurement and manufacturing must strictly control for crystalline Lurasidone HCl to avoid catastrophic dissolution failure in final dosage forms.

High Thermal Stability and Co-Amorphous Processability

Crystalline Lurasidone hydrochloride possesses a high melting endotherm (254.8 °C), providing substantial thermal stability during aggressive processing. To overcome its intrinsic solubility limit (0.224 mg/mL), it serves as an excellent candidate for co-amorphous complexation with agents like L-cysteine hydrochloride, which drastically lowers the glass transition temperature and enhances the dissolution rate [1].

Evidence DimensionThermal transition and intrinsic dissolution rate
Target Compound DataLurasidone HCl–L-cysteine HCl co-amorphous system (Tg = 71.7 °C)
Comparator Or BaselinePure crystalline Lurasidone HCl (Tm = 254.8 °C)
Quantified DifferenceCo-amorphous formulation increases the intrinsic dissolution rate by approximately 5-fold compared to the pure crystalline baseline.
ConditionsDifferential scanning calorimetry (DSC) and intrinsic dissolution testing

Validates the compound's suitability for advanced crystal engineering and solvent-evaporation formulation workflows aimed at overcoming BCS Class II limitations.

Negligible H1/M1 Affinity for Reduced Metabolic Liability

In comparative receptor binding assays, Lurasidone hydrochloride demonstrates a highly selective profile, lacking the off-target histamine H1 and muscarinic M1 receptor affinities that plague other atypical antipsychotics. This structural advantage directly translates to lower sedation and weight gain liabilities in vivo compared to baseline agents like olanzapine [1].

Evidence DimensionHistamine H1 and Muscarinic M1 receptor binding affinity (Ki)
Target Compound DataLurasidone HCl (Ki ≥ 1,000 nM for H1 and M1)
Comparator Or BaselineOlanzapine (high H1/M1 affinity)
Quantified DifferenceLurasidone exhibits little to no affinity for H1/M1 receptors, whereas comparators show strong binding that drives metabolic side effects.
ConditionsIn vitro radioligand binding assays

Makes Lurasidone HCl the preferred benchmark compound for developing metabolically benign antipsychotic formulations.

Superior 5-HT7 Receptor Antagonism for Cognitive Models

Lurasidone hydrochloride is structurally optimized to provide exceptionally high binding affinity for the 5-HT7 receptor, a key target for cognitive impairment models, significantly outperforming legacy comparators. Its rank order of affinity for 5-HT7 receptors is superior to risperidone, clozapine, and olanzapine[1].

Evidence Dimension5-HT7 receptor binding affinity (Ki)
Target Compound DataLurasidone HCl (Ki = 0.495 nM)
Comparator Or BaselineRisperidone, Clozapine, Haloperidol, Olanzapine
Quantified DifferenceLurasidone ranks highest in 5-HT7 affinity (Lurasidone > Risperidone > Clozapine > Haloperidol = Olanzapine).
ConditionsIn vitro receptor binding assays

Essential for researchers needing a highly potent 5-HT7 antagonist benchmark in schizophrenia cognitive deficit models.

Advanced Solid-State Formulation and Solubility Enhancement

Due to its BCS Class II status and unique gelation behavior in the amorphous state, crystalline Lurasidone hydrochloride is an ideal model compound for developing novel co-amorphous systems, solid dispersions (e.g., using Vitamin E TPGS), and hydrotropic solubilization techniques aimed at overcoming dissolution-rate limited absorption [1].

In Vivo Models of Cognitive Deficit in Schizophrenia

Leveraging its exceptionally high binding affinity for the 5-HT7 receptor (Ki = 0.495 nM) compared to legacy antipsychotics, Lurasidone HCl is the preferred procurement choice for researchers modeling the serotonergic modulation of glutamate and GABA to improve learning and memory in psychotic disorders [2].

Metabolic Safety Benchmarking in Neuropharmacology

Because Lurasidone HCl exhibits negligible affinity for histamine H1 and muscarinic M1 receptors (Ki ≥ 1,000 nM), it serves as a critical negative-control benchmark in drug discovery programs aiming to evaluate or minimize the weight gain, sedation, and metabolic liabilities typically associated with atypical antipsychotics like olanzapine [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

528.2325753 g/mol

Monoisotopic Mass

528.2325753 g/mol

Heavy Atom Count

36

UNII

O0P4I5851I

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (92.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (92.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (90%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of schizophrenia in adults aged 18 years and over.
Treatment of schizophrenia

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

ATC Code

N05AE05

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Lurasidone hydrochloride

FDA Medication Guides

Latuda
Lurasidone Hydrochloride
TABLET;ORAL
SUNOVION PHARMS INC
12/04/2019

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
[1]. Ishibashi T, et al. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. J Pharmacol Exp Ther. 2010 Jul;334(1):171-81.[2]. Sakine Atila Karaca, et al. Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharm J. 2017;21 (4): 931-937.

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